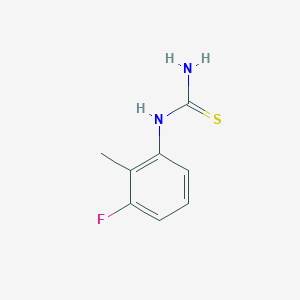
4-methyl-3-(prop-2-yn-1-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(prop-2-yn-1-yloxy)aniline, also known as 4-methyl-3-propenyloxybenzenamine, is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor and is used in the synthesis of a variety of organic compounds. It is also used in the manufacture of pharmaceuticals, dyes, and other chemicals.
Applications De Recherche Scientifique
4-methyl-3-(prop-2-yn-1-yloxy)aniline is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other chemicals. It is also used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. Additionally, it is used in the synthesis of dyes and other chemicals for various industrial applications.
Mécanisme D'action
4-methyl-3-(prop-2-yn-1-yloxy)aniline acts as an intermediate in the synthesis of a variety of organic compounds. It acts as a nucleophile and reacts with electrophiles, such as alkyl halides, to form the desired product. Additionally, it can act as a base and react with acids to form salts.
Biochemical and Physiological Effects
4-methyl-3-(prop-2-yn-1-yloxy)aniline has not been tested for its biochemical or physiological effects in humans or animals. However, it is known to be an irritant to the skin and eyes and can cause respiratory irritation if inhaled. Additionally, it is flammable and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3-(prop-2-yn-1-yloxy)aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and the reaction conditions are mild and can be easily controlled. Additionally, the reaction is fast and efficient, and the yields are generally high. However, it is flammable and should be handled with caution, and it can be toxic if inhaled or ingested.
Orientations Futures
There are several potential future directions for 4-methyl-3-(prop-2-yn-1-yloxy)aniline. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and dyes. Additionally, it could be used in the synthesis of biodegradable polymers and other materials. It could also be used in the synthesis of new and improved drugs and other therapeutic agents. Finally, it could be used in the synthesis of new and improved catalysts for organic reactions.
Méthodes De Synthèse
4-methyl-3-(prop-2-yn-1-yloxy)aniline is synthesized from the reaction of 4-methyl-3-(prop-2-yn-1-yloxy)anilineropenylbenzene and aniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is conducted at a temperature of 80-100°C. The reaction produces 4-methyl-3-(prop-2-yn-1-yloxy)aniline and a byproduct of water.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-3-(prop-2-yn-1-yloxy)aniline involves the reaction of 4-methyl-3-nitroaniline with propargyl alcohol in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-methyl-3-nitroaniline", "propargyl alcohol", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-nitroaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add propargyl alcohol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or iron powder to the reaction mixture to reduce the nitro group to an amino group.", "Step 4: Acidify the reaction mixture with hydrochloric acid to protonate the amino group and isolate the product by filtration or extraction." ] } | |
Numéro CAS |
128186-39-0 |
Nom du produit |
4-methyl-3-(prop-2-yn-1-yloxy)aniline |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



